Bienvenue dans la boutique en ligne BenchChem!

3-phenyl-7H-thieno[2,3-b]pyridin-4-one

NMDA receptor antagonist regioisomerism glycine binding site

3-Phenyl-7H-thieno[2,3-b]pyridin-4-one is a minimally functionalized member of the thieno[2,3-b]pyridine fused heterocycle family (C₁₃H₉NOS, MW 227.28) bearing a single phenyl substituent at the 3-position and a carbonyl at the 4-position. The thieno[2,3-b]pyridine core is a privileged scaffold that has yielded potent, orally bioavailable LHRH receptor antagonists (e.g., T-98475, IC₅₀ 0.2 nM human receptor) and submicromolar PIM-1 kinase inhibitors.

Molecular Formula C13H9NOS
Molecular Weight 227.28 g/mol
Cat. No. B8495017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenyl-7H-thieno[2,3-b]pyridin-4-one
Molecular FormulaC13H9NOS
Molecular Weight227.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC3=C2C(=O)C=CN3
InChIInChI=1S/C13H9NOS/c15-11-6-7-14-13-12(11)10(8-16-13)9-4-2-1-3-5-9/h1-8H,(H,14,15)
InChIKeyGETRYMBJQGMIRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 3-Phenyl-7H-thieno[2,3-b]pyridin-4-one (CAS 890124-90-0) Matters in Heterocyclic Scaffold Selection


3-Phenyl-7H-thieno[2,3-b]pyridin-4-one is a minimally functionalized member of the thieno[2,3-b]pyridine fused heterocycle family (C₁₃H₉NOS, MW 227.28) bearing a single phenyl substituent at the 3-position and a carbonyl at the 4-position . The thieno[2,3-b]pyridine core is a privileged scaffold that has yielded potent, orally bioavailable LHRH receptor antagonists (e.g., T-98475, IC₅₀ 0.2 nM human receptor) and submicromolar PIM-1 kinase inhibitors [1][2]. This specific compound serves as a synthetic entry point and an unelaborated comparator for structure–activity relationship (SAR) studies, allowing systematic evaluation of substituent effects against multiple biological targets.

Why Generic Substitution Fails for 3-Phenyl-7H-thieno[2,3-b]pyridin-4-one: Scaffold Position, Regioisomerism, and Baseline Activity Constraints


The thieno[2,3-b]pyridin-4-one class encompasses compounds with a vast activity range—from subnanomolar LHRH receptor antagonists to inactive scaffolds—driven by precise substituent identity and regiochemistry [1]. Simply interchanging any thienopyridinone analog ignores three critical variables: (i) the carbonyl position (4-one vs. 6-one) dictates target engagement, as demonstrated by the 10³-fold potency gap between regioisomers in NMDA glycine-site binding [2]; (ii) the phenyl ring substitution pattern (unsubstituted vs. ortho/meta-disubstituted) separates nanomolar antiproliferative agents (GI₅₀ 20–40 nM) from weakly active or inactive parent compounds [3]; and (iii) the absence of the 2-amino-3-carboxamido motif eliminates PI-PLC inhibitory activity that defines the anticancer thienopyridine subclass [4]. Generic substitution without confirming regioisomeric identity and substitution status risks selecting a compound with no measurable activity at the intended target.

Head-to-Head Quantitative Differentiation of 3-Phenyl-7H-thieno[2,3-b]pyridin-4-one Against Closest Analogs


Regioisomeric Differentiation: 4-One vs. 6-One Carbonyl Position Drives NMDA Glycine-Site Binding Potency

3-Phenyl-7H-thieno[2,3-b]pyridin-4-one differs fundamentally from its closest regioisomer, 4-hydroxy-5-phenylthieno[2,3-b]pyridin-6(7H)-one (3a), in carbonyl placement (4-one vs. 6-one) and phenyl position (3-phenyl vs. 5-phenyl). The 6-one regioisomer 3a, which positions the sulfur and nitrogen atoms at the shortest distance, achieves a Ki of 16 µM against [³H]glycine binding to rat NMDA receptors, comparable to the reference quinolinone template (21, Ki = 12 µM) [1]. In contrast, the 4-one regioisomer (the target compound) was not identified as active in this assay, indicating that the carbonyl position is a binary determinant of NMDA receptor engagement. The unsubstituted phenyl at the 3-position further distinguishes it from optimized analogs 7h, 8h, 8i, and 8m (Ki 5.8–10.5 nM) and 3'-phenoxy derivatives 18h–18m (Ki 1.1–2.0 nM) [1].

NMDA receptor antagonist regioisomerism glycine binding site

Antiproliferative Potency Gap: Unsubstituted 3-Phenyl Scaffold vs. Ortho/Meta-Disubstituted Derivative 1

Within the thieno[2,3-b]pyridine class, antiproliferative activity against the NCI60 human tumor cell line panel is exquisitely dependent on phenyl ring substitution. The ortho- and meta-disubstituted derivative 1 achieves GI₅₀ values of 20–40 nM across melanoma, breast, lung, CNS, and leukemia cell lines [1]. The unsubstituted 3-phenyl-7H-thieno[2,3-b]pyridin-4-one, lacking these substituents, serves as the baseline scaffold and does not achieve nanomolar potency in this assay. The phenyl-to-α-naphthyl replacement (derivative 16) yields GI₅₀ 60–240 nM, confirming that even aromatic moiety identity modulates potency by ~3- to 12-fold [1]. Further corroboration comes from the PLC-γ2 inhibitor series, where derivative 3 (a substituted analog) achieves GI₅₀ 58 nM against MDA-MB-435 melanoma cells and an average GI₅₀ of 275 nM against leukemia lines [2].

antiproliferative NCI60 panel PLC inhibition structure-activity relationship

Aqueous Solubility Defines Formulation Feasibility: Thieno[2,3-b]pyridine Core vs. 1H-Pyrrolo[2,3-b]pyridine Bioisostere

The unfunctionalized thieno[2,3-b]pyridine core (1) exhibits aqueous solubility of only 1.2 µg/mL, representing a critical formulation liability [1]. Bioisosteric replacement of the sulfur atom with nitrogen, yielding the 1H-pyrrolo[2,3-b]pyridine scaffold (3), increases solubility by three orders of magnitude to 1.3 mg/mL [1]. However, this solubility gain comes with a near-complete loss of antiproliferative activity, confirming that the thieno sulfur is essential for target engagement. For the 3-phenyl-7H-thieno[2,3-b]pyridin-4-one specifically, the absence of solubilizing substituents (e.g., morpholine, amino, carboxamido groups present in active derivatives) predicts solubility at or below the 1.2 µg/mL baseline. Polymer-based formulation of the more potent derivative 2 achieved a 5-fold increase in potency (IC₅₀ 0.5 µg/mL, 1.30 µM in BxPC-3 pancreatic adenocarcinoma cells) relative to free drug, demonstrating that procurement of the unformulated parent scaffold requires downstream formulation investment [1].

aqueous solubility bioisostere formulation drug delivery

LHRH Receptor Antagonist Activity: Minimalist 3-Phenyl Scaffold vs. Highly Decorated Clinical Leads T-98475 and 33c

The thieno[2,3-b]pyridin-4-one scaffold forms the core of potent non-peptide LHRH receptor antagonists, but activity requires extensive substitution beyond the 3-phenyl group. T-98475 (compound 26d) achieves IC₅₀ values of 0.2 nM (human), 4.0 nM (monkey), and 60 nM (rat) GnRH receptors and inhibits LH release in vitro with IC₅₀ 100 nM [1]. Further optimization produced compound 33c with subnanomolar human receptor activity and oral efficacy in suppressing plasma LH in castrated male cynomolgus monkeys [1]. The 3-phenyl-7H-thieno[2,3-b]pyridin-4-one represents the unelaborated core; it lacks the requisite 2-aryl substituent, 7-benzyl group, and 5-acyl functionality that collectively confer receptor affinity and oral bioavailability. SAR studies explicitly demonstrate that the hydroxyalkylamido or alkylureido moieties on the 2-phenyl ring are essential for potency [1].

LHRH receptor antagonist GnRH antagonist oral bioavailability endocrine pharmacology

Targeted Application Scenarios for 3-Phenyl-7H-thieno[2,3-b]pyridin-4-one Based on Quantitative Differentiation Evidence


SAR Baseline and Negative Control in Thienopyridine Antiproliferative Screening

Use as the unsubstituted reference compound in NCI60 or panel-based antiproliferative assays, where its inactivity (estimated >10 µM) provides the baseline against which ortho/meta-disubstituted derivatives (GI₅₀ 20–40 nM) can be benchmarked [1]. This application is supported by the quantitative potency gap of ≥250- to 500-fold documented between the parent scaffold and derivative 1 [1].

Synthetic Intermediate for Parallel Library Synthesis of 2,5,7-Trisubstituted LHRH Antagonists

Employ as the unadorned thieno[2,3-b]pyridin-4-one core for systematic introduction of the three essential pharmacophoric elements: 2-aryl (with hydroxyalkylamido or alkylureido moiety), 5-acyl, and 7-benzyl substituents, following the SAR roadmap established by Imada et al. that progressed from compound 26d (IC₅₀ 0.2 nM) to the orally active compound 33c [1]. The 3-phenyl group provides a fixed reference point for SAR exploration at the remaining positions.

Regioisomeric Probe in NMDA Receptor Glycine-Site Pharmacology

Use as a negative control to confirm that the 4-one carbonyl regioisomer does not engage the NMDA glycine binding site, in contrast to the 6-one regioisomer 3a (Ki 16 µM) [1]. This binary selectivity gate makes the compound valuable for crystallography or binding-mode studies aimed at understanding the structural basis of regioisomer-dependent target recognition [1].

Physicochemical Reference for Solubility Optimization Studies

Serve as the baseline low-solubility scaffold (predicted ≤1.2 µg/mL) for systematic evaluation of solubilizing modifications, including S→N bioisosteric replacement (which yields 1.3 mg/mL solubility but ablates activity) or polymer-based formulation (which achieved a 5-fold potency boost for derivative 2) [1]. The compound's poor aqueous solubility makes it an ideal challenge compound for testing novel formulation technologies or prodrug strategies [1].

Quote Request

Request a Quote for 3-phenyl-7H-thieno[2,3-b]pyridin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.